REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[C:9]3[CH:18]=[C:19]([CH:22]([CH3:24])[CH3:23])[CH:20]=[CH:21][C:8]=3[S:7][C:6]=2[CH:25]=1.[F:26][C:27]1[CH:37]=[CH:36][C:30]([O:31][CH2:32][C:33](Cl)=O)=[CH:29][CH:28]=1>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:13][CH2:14][N:15]([CH2:33][CH2:32][O:31][C:30]4[CH:36]=[CH:37][C:27]([F:26])=[CH:28][CH:29]=4)[CH2:16][CH2:17]3)[C:9]3[CH:18]=[C:19]([CH:22]([CH3:23])[CH3:24])[CH:20]=[CH:21][C:8]=3[S:7][C:6]=2[CH:25]=1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(C2)N2CCNCC2)C=C(C=C3)C(C)C)C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCC(=O)Cl)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with a 5% sodium hydroxide solution and water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with potassium carbonate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCOC2=CC=C(C=C2)F)C=C(C=C3)C(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |